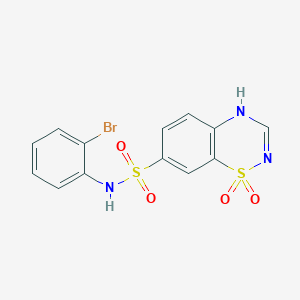
N-(2-bromophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the benzothiadiazine ring system, which also contains a sulfonamide group and a dioxide moiety. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Applications De Recherche Scientifique
N-(2-bromophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide has been studied for various scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide typically involves the reaction of 2-bromophenylamine with a suitable benzothiadiazine precursor. One common method involves the cyclization of 2-bromophenylamine with a sulfonamide derivative under acidic conditions to form the desired benzothiadiazine ring system. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives with varying biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce sulfone derivatives .
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-chlorophenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine.
N-(2-fluorophenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide: Similar structure but with a fluorine atom instead of bromine.
N-(2-iodophenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of N-(2-bromophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in unique interactions with biological targets, potentially leading to different therapeutic effects compared to its analogs.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O4S2/c14-10-3-1-2-4-11(10)17-22(18,19)9-5-6-12-13(7-9)23(20,21)16-8-15-12/h1-8,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSMYOYAVPXVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
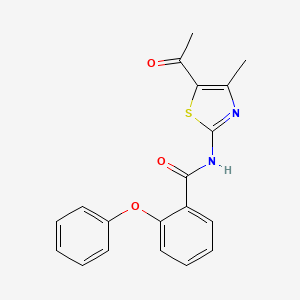
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2739383.png)
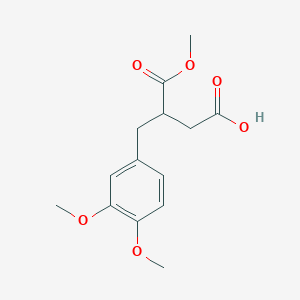
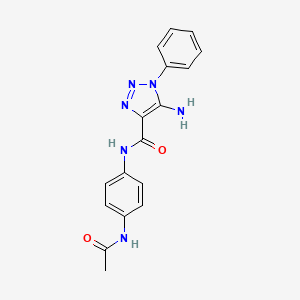
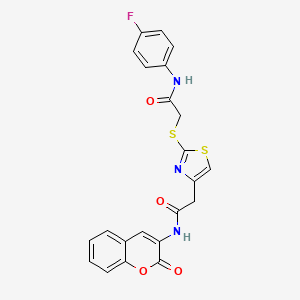
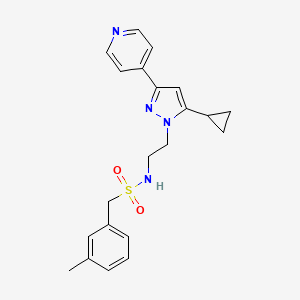
![Dimethyl[2-(morpholin-2-yl)ethyl]amine](/img/structure/B2739392.png)
![5-[(3-fluorophenyl)methyl]-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2739395.png)


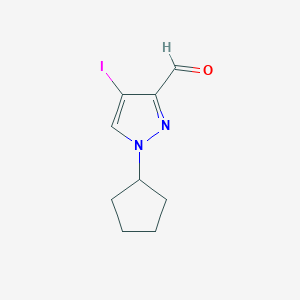
![(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2739402.png)
![1-methyl-3-[(morpholin-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2739403.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2739404.png)
